molecular formula C9H15NO2S B1181526 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 113023-57-7

1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone

Cat. No.: B1181526
CAS No.: 113023-57-7
M. Wt: 201.29 g/mol
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Description

1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2S and its molecular weight is 201.29 g/mol. The purity is usually 95%.
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Biological Activity

1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone, also known as a derivative of the oxazolidinone class, has garnered attention for its potential biological activities. This compound's structure includes a thioxo group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential antitumor effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H15NO2S
  • CAS Number : 113023-57-7
  • Molecular Weight : 189.29 g/mol
  • Chemical Structure : The compound features a thioxo oxazolidinone core, which is known for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidinone framework exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, disrupting the translation process.
  • Case Studies :
    • A study demonstrated that derivatives of oxazolidinones showed potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
    • Another investigation highlighted the effectiveness of oxazolidinone derivatives against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antitubercular agents .
CompoundTarget BacteriaMIC (µg/mL)
Oxazolidinone Derivative AMRSA0.5
Oxazolidinone Derivative BM. tuberculosis1.0

Antifungal Activity

The compound has also shown potential antifungal properties:

  • Research Findings : Molecular docking studies indicated that the thioxo group enhances the compound's binding affinity to fungal targets, making it a candidate for antifungal drug development.
  • Case Studies :
    • In vitro assays reported antifungal activity comparable to established antifungal agents against various fungal strains, including Candida species and Aspergillus .
CompoundTarget FungusActivity Level
Thioxo-OxazolidinoneCandida albicansModerate
Thioxo-OxazolidinoneAspergillus nigerHigh

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties:

  • Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies.
  • Case Studies :
    • Research indicated that certain oxazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Properties

IUPAC Name

1-(4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEFJRBGCDTCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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